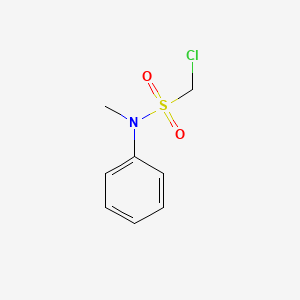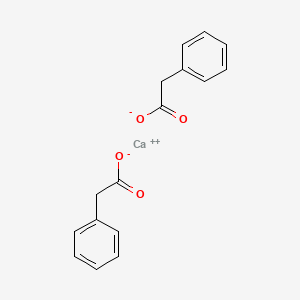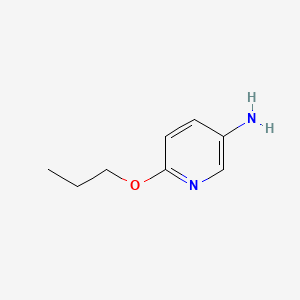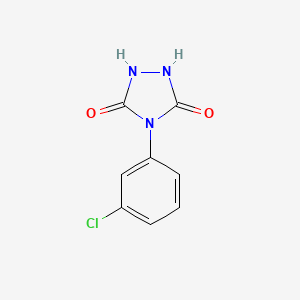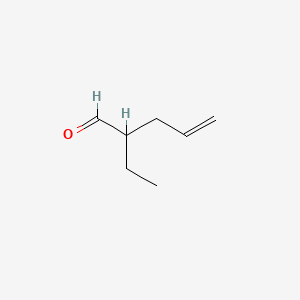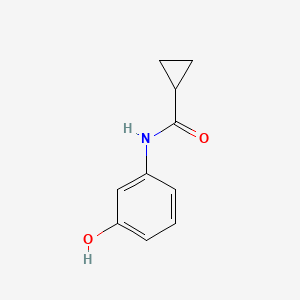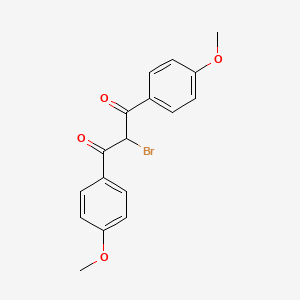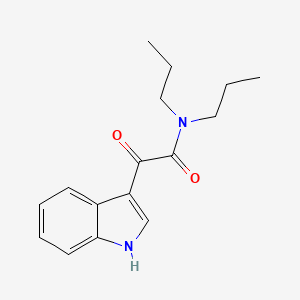
Aluminium tris(sulphanilate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aluminium tris(sulphanilate) is a coordination compound consisting of an aluminium ion coordinated to three sulphanilate ligands Sulphanilate is an anion derived from sulphanilic acid, which is an aromatic amine sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminium tris(sulphanilate) typically involves the reaction of aluminium salts with sulphanilic acid under controlled conditions. One common method is to dissolve aluminium chloride in water and then add an aqueous solution of sulphanilic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of aluminium tris(sulphanilate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminium salts and sulphanilic acid. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying.
化学反応の分析
Types of Reactions: Aluminium tris(sulphanilate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can convert aluminium tris(sulphanilate) to lower oxidation states or even elemental aluminium.
Substitution: The sulphanilate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands like ethylenediaminetetraacetic acid (EDTA).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while reduction could produce elemental aluminium or aluminium hydrides.
科学的研究の応用
Aluminium tris(sulphanilate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other aluminium-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.
Industry: Aluminium tris(sulphanilate) is used in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of aluminium tris(sulphanilate) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. In biological systems, it may interact with cellular membranes and intracellular components, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Aluminium tris(acetylacetonate): Another coordination compound with similar structural features but different ligands.
Aluminium tris(fluorosulfate): Known for its catalytic properties and thermal stability.
Aluminium tris(salophen): Used in fluorescence imaging and as a probe in biological studies.
Uniqueness: Aluminium tris(sulphanilate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
52736-17-1 |
|---|---|
分子式 |
C6H7AlNO3S |
分子量 |
200.17 g/mol |
IUPAC名 |
aluminum;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Al/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |
InChIキー |
LPKCOEXQMZURGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Al+3] |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.[Al] |
| 52736-17-1 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


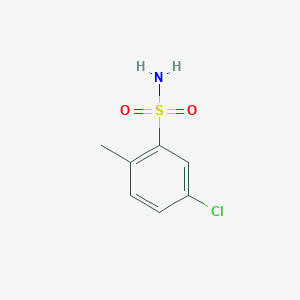
![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)
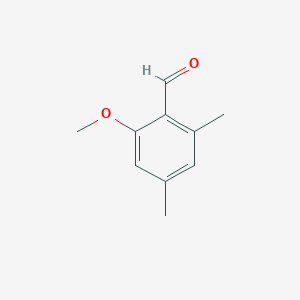
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)
